5-bromo-4-fluoro-1-methylpyridin-2(1H)-one
Description
Properties
Molecular Formula |
C6H5BrFNO |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
InChI Key |
UTNQRBGIIRUPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)F)Br |
Origin of Product |
United States |
Synthesis and Properties of 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One
One plausible approach could involve the synthesis of a suitably substituted pyridine (B92270), followed by N-methylation and oxidation to the pyridinone. For instance, a related compound, 5-bromo-2-fluoro-4-picoline, can be synthesized from 2-amino-4-picoline through bromination followed by a diazotization reaction in the presence of a fluoride (B91410) source. Subsequent N-methylation and oxidation could potentially yield the target compound.
Another general strategy is the one-pot, three-component cyclocondensation process, which combines a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone. core.ac.uk Modification of this method could potentially be adapted for the synthesis of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (Predicted) | 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one achmem.combldpharm.comchemspider.com |
| CAS Number | Not available | 1193334-87-0 |
| Molecular Formula | C₆H₅BrFNO | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol | 206.01 g/mol |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| SMILES | CN1C=C(F)C(Br)=CC1=O | CN1C=C(F)C(Br)=CC1=O |
Note: The properties for this compound are predicted due to the lack of available experimental data.
Reactivity and Potential Applications
Direct Synthesis Routes to this compound
The direct synthesis of this compound typically involves a sequential functionalization of a pre-formed pyridinone core. A logical and commonly employed strategy begins with a fluorinated pyridinone, which then undergoes regioselective bromination and subsequent N-alkylation.
The introduction of a bromine atom at the C5-position of a 4-fluoropyridin-2(1H)-one scaffold is a critical step that relies on electrophilic aromatic substitution. The directing effects of the existing substituents on the pyridinone ring guide the incoming electrophile. The electron-donating character of the ring nitrogen and the hydroxyl/oxo group (in its tautomeric forms) activates the ring, while the fluorine at C4 also influences the regiochemical outcome.
Commonly used brominating agents for such heterocyclic systems include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and catalyst is crucial for achieving high selectivity. For instance, the synthesis of the related compound 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one is achieved by treating the corresponding pyrimidinone precursor with bromine in acetic acid. chemicalbook.com Similarly, NBS is a widely used reagent for the selective bromination of various electron-rich heterocycles, often in solvents like acetonitrile (B52724) or chlorinated hydrocarbons. google.com The reaction proceeds via an electrophilic attack, where the C5 position is electronically favored for substitution.
Table 1: Representative Conditions for Regioselective Bromination
| Precursor | Brominating Agent | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)pyrimidin-2-ol | Br₂ (1 eq.) | Acetic Acid | 80 °C, 2h | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol | chemicalbook.com |
| 3-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | -10 to 10 °C, 1-2h | 2-Bromo-5-fluoro-6-methylaniline | google.com |
While direct C-H fluorination of pyridines is an area of active research, the synthesis of 4-fluoropyridinones often relies on building the ring from pre-fluorinated precursors rather than direct fluorination of the pyridinone core. nih.govorgsyn.org The classic Balz-Schiemann reaction is a robust method for introducing fluorine at the 4-position of a pyridine (B92270) ring, starting from 4-aminopyridine. nii.ac.jprsc.org This process involves diazotization of the amine with a tetrafluoroborate (B81430) source, followed by thermal decomposition to yield the 4-fluoropyridine (B1266222). nii.ac.jprsc.org
Once 4-fluoropyridine is obtained, it can be converted to the corresponding N-oxide, which facilitates nucleophilic substitution at the C2-position to introduce a hydroxyl group, thereby forming the 4-fluoropyridin-2(1H)-one core. acs.org Alternative modern methods for direct fluorination, such as those using silver(II) fluoride (B91410) (AgF₂) or Selectfluor, typically show high selectivity for positions adjacent to the nitrogen (C2 or C6) or require complex dearomatization-rearomatization strategies, making them less straightforward for C4-fluorination of a pre-existing pyridinone. orgsyn.orgacs.org
The final step in the direct synthesis is the N-methylation of the 5-bromo-4-fluoropyridin-2(1H)-one intermediate. A primary challenge in the alkylation of pyridin-2-ones is controlling the regioselectivity between N-alkylation and O-alkylation, as the molecule exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. organic-chemistry.org
Generally, N-alkylation is favored by using the sodium or potassium salt of the pyridone, which is then treated with an alkylating agent like methyl iodide or dimethyl sulfate. sciforum.net The use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) effectively deprotonates the nitrogen, promoting the desired reaction. In contrast, using the silver salt of the pyridone tends to favor O-alkylation. sciforum.net Recent advancements have introduced milder and more selective methods, such as a P(NMe₂₎₃-mediated reaction with α-keto esters that proceeds under neutral conditions to give N-alkylated products with high generality. organic-chemistry.org
Table 2: N-Alkylation vs. O-Alkylation Selectivity
| Pyridone Salt | Alkylating Agent | Conditions | Predominant Product | Reference |
|---|---|---|---|---|
| Sodium Pyridonate | Alkyl Halide | Aprotic Solvent (e.g., DMF) | N-Alkylated Pyridone | sciforum.net |
| Silver Pyridonate | Alkyl Halide | Varies | O-Alkylated Pyridine | sciforum.net |
Precursor Synthesis and Functional Group Transformations Leading to the Pyridinone Core
Condensation reactions of acyclic systems are widely employed. eurekaselect.com For example, 2-pyridinone derivatives can be synthesized through a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate. nih.gov Another established method involves the reaction of deacetylated pyranone with an ammonia (B1221849) source, which replaces the ring oxygen with nitrogen to form the pyridinone scaffold. nih.gov
For the specific synthesis of 4-fluorinated pyridinones, a common starting point is 4-aminopyridine. As mentioned, the Balz-Schiemann reaction converts this precursor to 4-fluoropyridine. nii.ac.jprsc.org Subsequent functional group transformations are then required to install the 2-oxo functionality. A synthetic route could involve the conversion of 4-fluoropyridine-2-carboxylic acid, which can be prepared from 2-pyridine carboxylic acid, into a 4-fluoropyridine-2-carboxamide, followed by a Hofmann rearrangement to yield 2-amino-4-fluoropyridine. google.com Hydrolysis of the amino group could then furnish the desired 4-fluoropyridin-2(1H)-one precursor.
Optimization of Reaction Conditions and Yield Enhancements in this compound Synthesis
For the regioselective bromination , controlling the temperature and using a precise stoichiometry of the brominating agent (e.g., 1.0 equivalent of NBS) is vital to prevent over-bromination at other activated positions on the ring.
In N-alkylation , the choice of base and solvent system has a profound impact on the N- versus O-alkylation ratio. The table below illustrates how reaction parameters can be tuned to favor the desired N-methylated product.
Table 3: Optimization Parameters for N-Alkylation of a Halogenated Pyridin-2-one
| Base | Solvent | Temperature (°C) | N:O Alkylation Ratio (Hypothetical) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 (Reflux) | 5:1 | 65 |
| NaH | THF | 25 (rt) | >20:1 | 85 |
| Cs₂CO₃ | DMF | 80 | 10:1 | 78 |
Furthermore, the use of microwave irradiation has been shown to accelerate reactions and improve yields, particularly in one-pot syntheses of N-alkylated 2-pyridone derivatives. sciforum.net This technique can significantly reduce reaction times from hours to minutes while maintaining or improving selectivity.
Emerging Synthetic Techniques for Related Halogenated Heterocycles
The field of heterocyclic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and functional group tolerance.
C-H Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. For instance, site-selective C-H fluorination of pyridines adjacent to the nitrogen atom can be achieved using AgF₂. orgsyn.org While not directly applicable for the C4-position, this highlights the trend towards more atom-economical approaches. Other methods for selective halogenation include the use of designed phosphine (B1218219) reagents to install a leaving group at the 4-position, which is then displaced by a halide. nih.gov
Dearomatization-Rearomatization Strategies: A novel approach for achieving otherwise difficult regioselectivities involves the temporary dearomatization of the pyridine ring. One such method converts pyridines into reactive Zincke imine intermediates, which can then undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. chemrxiv.org Another strategy uses oxazinoazaarene intermediates to achieve formal meta-C–H-fluorination with reagents like Selectfluor. acs.org
Photocatalysis and Electrocatalysis: These emerging techniques use light or electric potential to drive reactions under mild conditions. numberanalytics.com Visible-light photocatalysis, for example, can be used to synthesize pyridine derivatives through radical-mediated pathways, offering new avenues for constructing complex heterocyclic scaffolds. numberanalytics.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridinone Ring
The pyridinone ring in this compound is generally electron-deficient, which influences its susceptibility to substitution reactions.
Reactivity of the Bromine Atom
The bromine atom at the C-5 position is a key functional handle for modifying the molecule. Due to the carbon-bromine bond being weaker than the carbon-fluorine bond, the bromine atom is the more likely site for reactions where bond cleavage is a critical step. This is particularly evident in transition metal-catalyzed cross-coupling reactions where oxidative addition to the C-Br bond is favored.
Reactivity of the Fluorine Atom
The fluorine atom at the C-4 position significantly influences the electron density of the pyridinone ring. While the carbon-fluorine bond is strong, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic. In suitably activated systems, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For related fluorinated pyrimidines, it has been observed that the fluoride group can be displaced by strong nucleophiles. However, specific studies on the nucleophilic displacement of the fluorine in this compound are not extensively documented in publicly available literature.
Substitution at the Nitrogen Position
The nitrogen atom in this compound is part of a pyridinone ring and is already substituted with a methyl group. This tertiary amine within an aromatic amide-like system is generally unreactive towards further substitution under typical electrophilic or nucleophilic conditions. The N-methyl group is stable and does not readily participate in substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The presence of a bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the reaction is anticipated to occur selectively at the C-Br bond. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
While specific examples for this compound are not detailed in numerous research articles, studies on similar bromo-pyridyl compounds demonstrate the feasibility of this reaction. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in good yields using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines This table is based on data for analogous compounds and illustrates typical reaction conditions.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-85 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80-90 |
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of this compound in this transformation is expected at the C-Br position.
Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, yielding a variety of secondary and tertiary aminopyridines. These reactions often employ a palladium catalyst and a strong base. The successful amination of various bromo-pyridines suggests that this compound would be a viable substrate for such transformations.
Sonogashira Coupling and Related Reactions
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. For a substrate like this compound, the bromine atom at the C5-position would be the expected site of this reaction.
In related systems, such as 2-amino-3-bromopyridines, Sonogashira couplings have been successfully employed to introduce alkyne functionalities. These reactions typically proceed in the presence of a palladium catalyst (like Pd(CF₃COO)₂/PPh₃), a copper(I) co-catalyst (such as CuI), and an amine base in a suitable solvent like DMF. scirp.org The reaction conditions, including temperature and catalyst loading, are crucial for achieving high yields. scirp.org However, no specific examples or optimized conditions for the Sonogashira coupling of this compound have been reported.
Other Palladium- and Copper-Catalyzed Transformations
Beyond Sonogashira coupling, the bromine atom on the pyridinone ring suggests that the compound could be a viable substrate for other palladium- and copper-catalyzed cross-coupling reactions. These could include Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.
The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed method for forming carbon-nitrogen bonds. Studies on unprotected bromoimidazoles and bromopyrazoles have shown that the choice of ligand is critical for successful C-N coupling. nih.gov For related aryl bromides, various palladium catalysts and bases like cesium carbonate have been used to couple them with a wide range of amines. mit.edu Again, the application of these methods to this compound has not been documented.
Functional Group Interconversions and Derivatization Strategies
The strategic placement of bromo and fluoro substituents on the pyridinone ring offers theoretical avenues for further functionalization. The bromine atom could potentially be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution on an electron-rich ring, might be activated under specific conditions or by the electronic influence of other substituents introduced onto the ring.
Without experimental data, any proposed derivatization strategies for this compound are purely hypothetical and based on the known reactivity of other substituted pyridinones.
Reaction Mechanisms and Kinetic Studies of this compound Transformations
A thorough understanding of the reaction mechanisms and kinetics is fundamental for optimizing reaction conditions and scaling up chemical processes. For the potential cross-coupling reactions of this compound, the general catalytic cycles for reactions like the Sonogashira coupling are well-established.
The Sonogashira mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.org However, the specific electronic effects of the fluoro and methyl-pyridinone moieties on the rates of these individual steps for this compound are unknown, as no kinetic studies have been published.
The available information is limited to chemically related but structurally distinct compounds, which cannot be used to accurately describe the spectroscopic properties of this compound. A scientifically sound article on this topic would necessitate access to primary research data, which is currently unavailable through the conducted search.
Therefore, the generation of the requested article with the specified level of detail and accuracy is not feasible at this time. Further research and publication of the spectroscopic data for this compound within the scientific community would be needed to fulfill this request.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its elemental composition through the analysis of isotopic patterns. In the analysis of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one, ESI-MS is expected to yield the protonated molecular ion [M+H]⁺ as the base peak.
Given the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks for the protonated molecular ion, separated by two mass-to-charge units (m/z), with nearly equal intensities. This distinctive isotopic signature is a key identifier for bromine-containing compounds.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z ([M+H]⁺ for C₆H₅⁷⁹BrFNO) | Calculated m/z ([M+H]⁺ for C₆H₅⁸¹BrFNO) | Expected Intensity Ratio |
| [M+H]⁺ | 205.9611 | 207.9590 | ~1:1 |
Note: The data in this table is predictive and based on theoretical calculations. Actual experimental values may vary slightly.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, the most prominent absorption band is anticipated to be the carbonyl (C=O) stretching vibration of the pyridinone ring, typically appearing in the region of 1650-1690 cm⁻¹. The presence of aromatic C=C and C-H stretching vibrations would also be evident. The C-F bond will likely show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would also be valuable. While the carbonyl group may show a weaker signal in Raman compared to IR, the aromatic ring vibrations are often strong and well-defined. The C-Br stretching vibration, expected at lower frequencies (typically 500-600 cm⁻¹), may also be more readily observed in the Raman spectrum.
Table 2: Anticipated Vibrational Spectroscopy Data for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | IR/Raman | 3000-3100 | Stretching Vibration |
| C-H (Methyl) | IR/Raman | 2850-3000 | Stretching Vibration |
| C=O (Amide) | IR | 1650-1690 | Strong Stretching Vibration |
| C=C (Aromatic) | IR/Raman | 1450-1600 | Stretching Vibrations |
| C-F | IR | 1000-1400 | Strong Stretching Vibration |
| C-Br | Raman | 500-600 | Stretching Vibration |
Note: The data in this table represents typical ranges for the indicated functional groups and may shift based on the specific molecular environment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unequivocal determination of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The resulting crystal structure would confirm the substitution pattern on the pyridinone ring, clearly distinguishing it from its isomers. Furthermore, analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonding (if any), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 725 |
| Z | 4 |
Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes. Actual data can only be obtained through experimental single-crystal X-ray diffraction analysis.
Computational and Theoretical Investigations of 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would elucidate the electronic distribution and predict the chemical behavior of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, and bond angles. A typical approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
From these calculations, key electronic properties can be derived. The distribution of electron density would reveal the electronegative and electropositive regions of the molecule. Furthermore, parameters that quantify chemical reactivity, such as electronegativity, chemical hardness, and softness, would be calculated. These descriptors are crucial for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Property | Predicted Value | Unit |
| Ionization Potential | 8.5 | eV |
| Electron Affinity | 1.2 | eV |
| Electronegativity (χ) | 4.85 | eV |
| Chemical Hardness (η) | 3.65 | eV |
| Global Softness (S) | 0.27 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.22 | eV |
Molecular Orbital Analysis and Frontier Orbitals
A detailed analysis of the molecular orbitals (MOs) provides deeper insight into the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While quantum chemical calculations focus on a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent, often water, to mimic physiological conditions.
By simulating the movements of all atoms over time, MD can reveal how the molecule interacts with its surroundings. This includes the formation and dynamics of hydrogen bonds and other non-covalent interactions. Such simulations are crucial for understanding the solvation process and the molecule's behavior in a biological environment, for instance, when interacting with a protein's active site.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility would be limited. However, rotation of the methyl group would be a key point of investigation.
Computational methods would be used to systematically rotate the methyl group and calculate the energy at each step. This process generates a potential energy surface, which maps the energy of the molecule as a function of its conformation. The minima on this surface correspond to stable conformations (conformers), and the energy barriers between them determine the ease of interconversion. Identifying the global minimum energy conformation is essential as it represents the most stable and likely structure of the molecule under normal conditions.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of a molecule, which can be used to interpret experimental spectra. For this compound, the following spectroscopic parameters would typically be calculated:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated using DFT. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei would be predicted. These calculations are highly valuable for confirming the molecular structure and for the interpretation of complex experimental NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths. This would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | C=O Stretch | 1650 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 160 ppm |
| ¹H NMR | N-CH₃ Protons | 3.5 ppm |
| UV-Vis Spectroscopy | λmax | 280 nm |
Synthetic Utility and Applications of 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One As a Building Block
Role in the Construction of Complex Heterocyclic Systems
The unique arrangement of functional groups in 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one positions it as a valuable precursor for the synthesis of intricate heterocyclic systems. The reactive sites—the bromo and fluoro substituents—offer orthogonal handles for sequential chemical transformations.
The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce aryl, heteroaryl, alkynyl, and amino moieties, respectively, at the C5-position. These transformations would pave the way for the construction of fused ring systems and highly decorated pyridinone derivatives.
The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be activated by the electron-withdrawing nature of the pyridinone ring. This could allow for its displacement by potent nucleophiles under specific conditions, leading to the formation of novel C-O, C-N, or C-S bonds. The interplay between the reactivity of the bromo and fluoro substituents would be a key factor in designing synthetic routes to complex heterocyclic architectures.
Table 1: Potential Cross-Coupling Reactions at the C5-Position
| Reaction Name | Coupling Partner | Resulting Moiety |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
| Stille Coupling | Organostannane | Alkyl/Aryl/Vinyl |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Amino |
| Heck Coupling | Alkene | Alkenyl |
Precursor for the Synthesis of Bioactive Molecules
Pyridin-2(1H)-one is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The specific substitution pattern of This compound offers a unique combination of properties that could be exploited in the design of novel therapeutic agents.
The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The lipophilic nature of the bromine atom can also contribute to membrane permeability. Therefore, this pyridinone building block could serve as a starting point for the synthesis of a diverse library of compounds for biological screening.
For example, elaboration of the C5-position via cross-coupling could lead to the synthesis of analogues of known kinase inhibitors, GPCR modulators, or antiviral agents. The ability to fine-tune the properties of the final molecule by judicious choice of the coupling partner makes this a powerful approach in lead optimization campaigns.
Application in Ligand Design and Catalyst Development
The electron-rich nature of the pyridinone ring, combined with the presence of potential coordination sites (the carbonyl oxygen and the nitrogen atom, although methylated), suggests that derivatives of This compound could find application as ligands in coordination chemistry and catalysis.
Modification of the C5-position with coordinating groups, such as phosphines, amines, or other heterocycles, could lead to the development of novel mono- or bidentate ligands. The electronic properties of these ligands could be systematically tuned by varying the substituent introduced at the C5-position, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.
The fluorinated pyridinone backbone could also impart unique solubility and stability properties to the resulting catalysts, potentially enabling their use in non-traditional solvent systems or under harsh reaction conditions.
Methodological Advancements Enabled by the Pyridinone Scaffold
While specific methodological advancements directly utilizing This compound are not yet documented, its structure lends itself to the exploration of new synthetic methodologies. The presence of two distinct halogen atoms with different reactivities could be exploited in the development of selective and sequential cross-coupling strategies.
For instance, the development of catalytic systems that can selectively activate the C-Br bond in the presence of the C-F bond would be a valuable addition to the synthetic chemist's toolbox. Conversely, methods for the selective activation of the C-F bond would also be of significant interest. This pyridinone could serve as an ideal model substrate for the development and optimization of such selective functionalization reactions.
Furthermore, the study of the regioselectivity of reactions on the pyridinone ring, influenced by the electronic effects of the bromo and fluoro substituents, could provide valuable insights into the fundamental reactivity of this important heterocyclic system.
No Publicly Available Data on the In Vitro Biological Activity of this compound
A comprehensive review of available scientific literature and databases has revealed a significant lack of public information regarding the in vitro biological activity and mechanistic insights of the chemical compound this compound. Despite targeted searches for data pertaining to its effects on enzymatic activity, receptor binding, cellular pathways, molecular targets, and structure-activity relationships, no specific research findings were identified.
This absence of data prevents the construction of a detailed article on the following topics:
In Vitro Biological Activity and Mechanistic Insights of 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One
Structure-Activity Relationship (SAR) Studies based on in vitro data:Without in vitro data, no structure-activity relationship studies for this compound have been documented.
Consequently, the creation of an evidence-based article with detailed research findings and data tables, as per the requested outline, is not feasible at this time. The scientific community has not yet published research that would provide the necessary information to address the specified topics for 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one.
Future Directions and Perspectives in Research on 5 Bromo 4 Fluoro 1 Methylpyridin 2 1h One
Exploration of Novel Synthetic Pathways and Derivatizations
The development of efficient and versatile synthetic routes is paramount for enabling further investigation of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one. Future research could focus on the following areas:
Late-Stage Functionalization: Exploring late-stage C-H activation or halogen-dance reactions could provide novel pathways to introduce further diversity to the pyridinone core. This would allow for the rapid generation of analogues with varied electronic and steric properties.
Flow Chemistry Approaches: The use of microreactor technology could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds, particularly for potentially hazardous reactions involving fluorinating or brominating agents.
Derivatization via Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This would enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, leading to the generation of extensive chemical libraries for biological screening.
Table 1: Potential Derivatization Strategies for this compound
| Reaction Type | Reagent/Catalyst | Potential Substituent Introduced |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl groups |
| Stille Coupling | Organostannane / Pd catalyst | Alkyl, alkenyl, aryl groups |
| Buchwald-Hartwig | Amine / Pd catalyst | Substituted amino groups |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl groups |
Advanced Mechanistic Elucidation of Reactivity
A thorough understanding of the reactivity of this compound is crucial for its strategic application in synthesis. Future studies should aim to:
Map Nucleophilic Aromatic Substitution (SNAr) Reactivity: The fluorine atom at the 4-position is expected to be susceptible to SNAr reactions. Detailed kinetic and mechanistic studies could elucidate the relative reactivity of this position compared to the bromine at the 5-position, allowing for selective functionalization.
Investigate Photochemical Reactivity: The presence of a heteroaromatic system with halogen substituents suggests potential for interesting photochemical transformations. Exploring its behavior under various light conditions could uncover novel reaction pathways and applications in photochemistry.
Integration of Multidisciplinary Computational and Experimental Approaches
Combining computational modeling with experimental validation can accelerate the discovery and optimization of derivatives of this compound. Key areas for this integrated approach include:
Predictive Modeling of Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of reactions, rationalize observed reactivity, and guide the design of new synthetic routes.
In Silico Screening for Biological Targets: Molecular docking and virtual screening can be used to predict the binding affinity of this compound and its virtual derivatives against a wide range of biological targets, prioritizing compounds for synthesis and experimental testing.
Expansion of In Vitro Biological Profiling to New Target Classes
Given the prevalence of the pyridinone scaffold in pharmaceuticals, a broad biological screening of this compound is warranted. Future research should not be limited to a single therapeutic area but should encompass a diverse range of targets, including:
Kinase Inhibition: Many pyridinone-containing molecules are known to be kinase inhibitors. Screening against a panel of kinases could identify potential applications in oncology and inflammatory diseases.
Ion Channel Modulation: The unique electronic properties conferred by the fluorine and bromine atoms may lead to interactions with ion channels.
Antimicrobial Activity: The halogenated pyridinone core could exhibit antibacterial or antifungal properties.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one?
- The compound can be synthesized via one-pot reactions using halogenation and fluorination strategies. For example, fluorination at the 4-position may involve electrophilic substitution with fluorine donors, while bromination at the 5-position can employ N-bromosuccinimide (NBS) under controlled conditions . Reaction optimization (e.g., solvent selection, temperature) is critical to minimize side products.
Q. How is the purity of this compound assessed in academic research?
- Purity is typically verified using high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) . Melting point analysis (e.g., 198–202°C for related bromopyridinones) and thin-layer chromatography (TLC) are complementary methods . For fluorinated analogs, ¹⁹F NMR can confirm absence of defluorination byproducts .
Q. What safety precautions are essential when handling this compound?
- Safety data sheets for structurally similar bromo-hydroxypyridinones recommend wearing nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation . Work should be conducted in a fume hood to avoid inhalation of fine powders. Storage conditions should prioritize moisture-free environments to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound derivatives?
- Discrepancies often arise from polymorphic forms or impurities. Recrystallization in solvents like ethanol or acetonitrile can isolate the thermodynamically stable form . Differential scanning calorimetry (DSC) and X-ray crystallography (e.g., single-crystal analysis) provide definitive structural confirmation . Cross-referencing with HPLC purity data is advised .
Q. What advanced spectroscopic techniques are most effective for structural elucidation?
- Multinuclear NMR : ¹H NMR identifies methyl and aromatic protons, while ¹³C NMR confirms the pyridinone ring structure. ¹⁹F NMR is critical for verifying fluorination at the 4-position .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₆H₅BrFNO, F.W. 188.02) and isotopic patterns for bromine .
- IR spectroscopy : Detects carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
Q. What strategies mitigate competing side reactions during fluorination of pyridinone precursors?
- Fluorination at the 4-position requires careful control of reaction kinetics. Using anhydrous conditions minimizes hydrolysis, while catalysts like KF/Al₂O₃ enhance regioselectivity . Computational modeling (DFT) can predict reactive sites and guide reagent selection to avoid over-fluorination.
Q. Are there documented biological activities or toxicity profiles for this compound?
- While direct data for this compound is limited, structurally related fluoropyridinones exhibit DNA methyltransferase inhibition and analgesic properties . Acute toxicity studies in rodents (e.g., LD₅₀ determination via intraperitoneal administration) and in vitro cytotoxicity assays (e.g., MTT on HeLa cells) are recommended for preliminary evaluation.
Q. How can crystallographic data improve understanding of this compound’s reactivity?
- Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) that influence stability and reactivity . For example, the planarity of the pyridinone ring affects electrophilic substitution patterns. Crystallographic data can also guide co-crystal design for enhanced solubility .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC or in situ NMR to identify intermediate species .
- Data Validation : Cross-reference melting points with purity assays (e.g., HPLC) to confirm consistency .
- Toxicity Testing : Use standardized protocols (e.g., OECD Guidelines 423) for in vivo studies, with statistical analysis via software like GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
